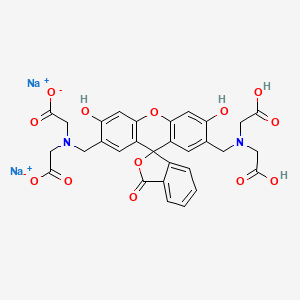

![molecular formula C22H24N2O8 B8235182 (2Z,4R,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B8235182.png)

(2Z,4R,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compound “(2Z,4R,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione” is known as 3,4-Dichloroamphetamine. It is an amphetamine derivative that was first synthesized by Eli Lilly in the 1960s. This compound has a number of pharmacological actions, primarily acting as a highly potent and selective serotonin releasing agent. It binds to the serotonin transporter with high affinity and also acts as a selective serotonergic neurotoxin .

Métodos De Preparación

The synthesis of 3,4-Dichloroamphetamine involves several steps:

Reaction of 3,4-Dichlorobenzyl Chloride with Cyanide Anion: This step produces 3,4-Dichlorophenylacetonitrile.

Reaction with Sodium Methoxide and Ethylacetate: This step yields Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile.

Removal of the Nitrile Group: This is done in the presence of sulfuric acid to produce 3,4-Dichlorophenylacetone.

Oxime Formation with Hydroxylamine: This step forms N-[1-(3,4-dichlorophenyl)propan-2-ylidene]hydroxylamine.

Reduction of the Oxime: This final step completes the synthesis of 3,4-Dichloroamphetamine.

Análisis De Reacciones Químicas

3,4-Dichloroamphetamine undergoes various types of chemical reactions:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include sodium methoxide, ethylacetate, sulfuric acid, and hydroxylamine. The major products formed from these reactions include 3,4-Dichlorophenylacetonitrile, Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile, and 3,4-Dichlorophenylacetone .

Aplicaciones Científicas De Investigación

3,4-Dichloroamphetamine has several scientific research applications:

Chemistry: It is used as a reference compound in the study of amphetamine derivatives.

Biology: It is used to study the effects of selective serotonin releasing agents on biological systems.

Medicine: Research on this compound helps in understanding the mechanisms of action of serotonergic neurotoxins and their potential therapeutic applications.

Industry: It is used in the synthesis of other chemical compounds and in the development of pharmaceuticals.

Mecanismo De Acción

3,4-Dichloroamphetamine exerts its effects primarily by acting as a serotonin releasing agent. It binds to the serotonin transporter with high affinity, leading to the release of serotonin into the synaptic cleft. This increase in serotonin levels can affect various physiological and psychological processes. Additionally, it acts as a selective serotonergic neurotoxin, which can lead to neurotoxicity in serotonergic neurons .

Comparación Con Compuestos Similares

3,4-Dichloroamphetamine is unique in its high potency and selectivity as a serotonin releasing agent. Similar compounds include:

- 3-Methoxy-4-methylamphetamine

- Cericlamine

- Chlorphentermine

- Clortermine

- Etolorex

- 3,4-Methylenedioxyamphetamine

- Para-chloroamphetamine

- Paramethoxyamphetamine

These compounds share structural similarities but differ in their pharmacological profiles and potencies .

Propiedades

IUPAC Name |

(2Z,4R,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,30-32H,7,23H2,1-3H3/b20-14-/t9-,10-,15+,21+,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHCQVWYCGHXGP-DWEHBZJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(N)O)C(=O)C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)/C(=C(\N)/O)/C(=O)[C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-1-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-2-yl pyridine-3-carboxylate](/img/structure/B8235124.png)

![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B8235141.png)

![disodium;5-acetamido-3-[(4-acetamidophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B8235149.png)

![trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]hydrazinylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B8235159.png)

![hexasodium;(3E)-4-oxo-7-[[(6E)-5-oxo-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate](/img/structure/B8235170.png)

![(2S)-2-[(Tert-butoxy)carbonylamino]-3-[4-(4-ethoxy-2-ethylphenyl)phenyl]propan oic acid](/img/structure/B8235178.png)

![1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid](/img/structure/B8235194.png)